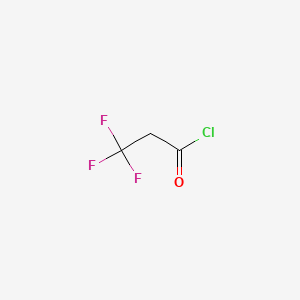

3,3,3-Trifluoropropionyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3,3,3-trifluoropropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF3O/c4-2(8)1-3(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSQLWCTKGQTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382595 | |

| Record name | 3,3,3-TRIFLUOROPROPIONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41463-83-6 | |

| Record name | 3,3,3-TRIFLUOROPROPIONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoropropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3,3,3-Trifluoropropionyl Chloride: Synthesis, Reactions, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoropropionyl chloride is a vital fluorinated building block in modern organic and medicinal chemistry. Its trifluoromethyl group (CF3) is a key pharmacophore that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This technical guide provides an in-depth overview of its chemical properties, synthesis, key reactions, and applications, with a focus on its role in the development of pharmaceuticals.

Core Chemical and Physical Data

This compound, also known as 3,3,3-trifluoropropanoyl chloride, is a colorless, corrosive liquid that is highly reactive and sensitive to moisture.[2][3] Its identification and principal physical properties are summarized below.

Table 1: Chemical Identification and Properties

| Identifier | Value | Reference(s) |

| CAS Number | 41463-83-6 | [2][3][4] |

| Molecular Formula | C₃H₂ClF₃O | [3][4] |

| Molecular Weight | 146.49 g/mol | [3][4] |

| IUPAC Name | 3,3,3-trifluoropropanoyl chloride | [4] |

| Synonyms | 3,3,3-trifluoropropionic acid chloride | [3] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Appearance | Colorless Liquid | [3] |

| Boiling Point | 48.4 °C at 760 mmHg | [3] |

| Density | 1.422 g/cm³ | [3] |

| Refractive Index | 1.335 | [3] |

| SMILES | C(C(=O)Cl)C(F)(F)F | [4] |

Synthesis of this compound

The industrial production of this compound is crucial for its application as a reagent. One common and efficient method involves the direct chlorination of 3,3,3-trifluoropropionaldehyde.

A patented method describes the chlorination of 3,3,3-trifluoropropionaldehyde using a chlorinating agent such as chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), or an organic N-chloro compound.[2] The reaction can be promoted by a radical initiator in a low-polarity solvent to improve selectivity.[2] Alternative laboratory-scale syntheses involve the chlorination of 3,3,3-trifluoropropionic acid using standard chlorinating agents like phosphorus pentachloride or phthaloyl chloride.[2]

Key Reactions and Experimental Protocols

As a highly reactive acyl chloride, this compound is a potent acylating agent. Its primary utility lies in introducing the 3,3,3-trifluoropropionyl moiety into molecules, which is a precursor to the valuable trifluoromethyl group. Key reactions include Friedel-Crafts acylation of aromatic compounds and acylation of amines to form amides.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[5] This reaction, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), generates an acylium ion that acts as the electrophile.[6] The resulting trifluoromethyl ketones are versatile intermediates in the synthesis of pharmaceuticals.

This protocol is a representative procedure for the synthesis of 3,3,3-trifluoro-1-phenylpropan-1-one, adapted from standard Friedel-Crafts acylation methodologies.[7]

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

This compound

-

Anhydrous benzene (or other aromatic substrate)

-

Anhydrous dichloromethane (DCM) as solvent

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet. Ensure all glassware is scrupulously dry.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice-water bath under an inert atmosphere.

-

Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.

-

Aromatic Substrate Addition: After the initial addition is complete, add a solution of anhydrous benzene (1.0 equivalent) in anhydrous DCM via the dropping funnel over 15-20 minutes.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring. This will decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of DCM.

-

Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude aryl trifluoromethyl ketone.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Amide Formation

The reaction of this compound with primary or secondary amines readily forms stable amides. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

Applications in Drug Development

The trifluoromethyl group is a bioisostere of several functional groups and is prevalent in many FDA-approved drugs. Its incorporation can improve a drug's pharmacological profile. This compound is a key starting material for introducing this motif, particularly in the synthesis of trifluoromethylated heterocycles.[7]

Case Study: Synthesis of Celecoxib (Celebrex®)

A prominent example of the application of trifluoromethyl building blocks is in the synthesis of Celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation.[8] The structure of Celecoxib features a trifluoromethylated pyrazole ring.[7]

The synthesis of Celecoxib involves the condensation of a trifluoromethylated 1,3-diketone with 4-sulfamidophenylhydrazine.[9] The required diketone, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, can be synthesized via a Claisen condensation involving a trifluoroacetic acid ester, showcasing the importance of trifluoromethylated starting materials derived from reagents like this compound.

Mechanism of Action and Signaling Pathway of Celecoxib

Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the conversion of arachidonic acid into prostaglandin H₂, a key precursor for prostaglandins that mediate inflammation and pain. By inhibiting COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins.

Furthermore, at higher concentrations, Celecoxib has been shown to induce apoptosis in cancer cells through mechanisms independent of COX-2 inhibition. These include the inhibition of the 3-phosphoinositide-dependent protein kinase-1 (PDK1)/Akt signaling pathway, which is a critical pathway for cell survival and proliferation.

Safety and Handling

This compound is a hazardous substance that requires careful handling in a well-ventilated fume hood.[2]

-

Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation. Reacts with water, generating heat and corrosive gases (HCl, HF).[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, and alcohols. Keep the container tightly closed under an inert atmosphere (e.g., nitrogen or argon).[2][7]

-

Spills: Absorb spills with an inert, dry material and dispose of as hazardous waste. Do not use water.

Conclusion

This compound is an indispensable reagent for the synthesis of trifluoromethyl-containing molecules. Its utility in Friedel-Crafts acylation and other reactions provides a direct route to key intermediates for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and handling procedures is essential for researchers leveraging this powerful building block in the pursuit of novel therapeutics.

References

- 1. Atom-economical synthesis of 3,3,3-trifluoropropanal dialkyl acetals through Pd/C catalyzed acetalization of 3,3,3-trifluoropropene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. interchim.fr [interchim.fr]

- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid - Google Patents [patents.google.com]

3,3,3-Trifluoropropionyl chloride physical properties

An In-depth Technical Guide to the Physical Properties of 3,3,3-Trifluoropropionyl Chloride

Introduction

This compound (TFPC) is a highly reactive acyl chloride that serves as a critical building block in modern organic synthesis. Its trifluoromethyl group (-CF3) imparts unique chemical and physical properties that are increasingly leveraged in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] The incorporation of a -CF3 moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making TFPC a valuable reagent for drug discovery professionals.[1] This guide provides a comprehensive overview of the core physical properties, reactivity, handling protocols, and applications of this compound, tailored for researchers and scientists in the field.

Chemical Identity and Structure

Proper identification is the foundation of safe and effective chemical handling. TFPC is recognized by several identifiers across chemical databases and regulatory frameworks.

-

IUPAC Name: 3,3,3-trifluoropropanoyl chloride[3]

-

Synonyms: 3,3,3-trifluoropropionic acid chloride, 3,3,3-trifluoropropanoyl chloride[4][5]

-

SMILES: C(C(=O)Cl)C(F)(F)F[3]

-

InChI Key: VOSQLWCTKGQTAY-UHFFFAOYSA-N[6]

Core Physical and Chemical Properties

The physical properties of TFPC dictate its behavior under various experimental conditions and are crucial for process design, safety assessments, and purification methods. It is a colorless liquid at room temperature.[5]

| Property | Value | Source(s) |

| Appearance | Colorless Liquid | [5][7] |

| Boiling Point | 48.4°C at 760 mmHg | [5] |

| Density | 1.422 g/cm³ | [5] |

| Refractive Index | 1.335 | [5] |

| Vapor Pressure | 311.0 ± 0.1 mmHg at 25°C (Predicted) | [5] |

| Molecular Weight | 146.49 g/mol | [3][5] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Standard analytical techniques yield characteristic spectral data. While specific spectra are proprietary to suppliers, comprehensive datasets including 1H NMR, 13C NMR, IR, and Mass Spectrometry are available for reference from chemical suppliers and databases.[8]

Reactivity, Stability, and Safe Handling

As a highly reactive acyl chloride, the utility of TFPC is intrinsically linked to its chemical reactivity. Understanding its stability profile is paramount for safe handling and achieving desired synthetic outcomes.

Reactivity Profile

The primary mode of reactivity for TFPC is nucleophilic acyl substitution. The electron-withdrawing nature of the adjacent trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles such as alcohols, amines, and water.

-

Hydrolysis: TFPC reacts readily, and potentially violently, with water and moisture to produce 3,3,3-trifluoropropionic acid and corrosive hydrogen chloride (HCl) gas.[4][9] This high moisture sensitivity necessitates handling under anhydrous conditions.

-

Incompatible Materials: It should be stored away from strong oxidizing agents, bases (including strong alkalis), alcohols, and alkali metals.[4][10]

Stability and Storage

Under appropriate conditions, TFPC is stable.[4] The key to preventing degradation is rigorous exclusion of moisture.

-

Storage Conditions: For long-term integrity, TFPC should be stored in a dry, cool, and well-ventilated area in tightly sealed containers.[4][10] It is best kept under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[4]

-

Thermal Decomposition: In the event of a fire, thermal decomposition can generate hazardous products, including carbon oxides (CO, CO₂), hydrogen chloride, and hydrogen fluoride.[4]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires strict safety protocols.

-

Primary Hazards:

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling TFPC. The causality behind these choices is the chemical's corrosive and volatile nature.

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[4]

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber, Viton®). Always inspect gloves prior to use.

-

Skin and Body Protection: Wear a chemically resistant lab coat or apron. Safety shoes are also recommended.[4]

-

Respiratory Protection: All handling should occur in a well-ventilated chemical fume hood.[4] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge is required.[4]

Synthesis and Applications in Research and Development

TFPC is not only a reagent but also a product of specific chemical processes. Its primary value lies in its application as a synthetic intermediate.

Synthesis Pathway

One established industrial method for producing TFPC involves the direct chlorination of 3,3,3-trifluoropropionaldehyde using a chlorinating agent like sulfuryl chloride (SO₂Cl₂).[11] This process provides an efficient route from a readily available starting material.

Caption: Synthesis of TFPC via chlorination.

Key Applications

The trifluoromethyl group is a privileged moiety in medicinal chemistry. TFPC serves as a key reagent for introducing the CF₃CH₂C(O)- group into molecules.

-

Pharmaceuticals: It is an essential intermediate in the synthesis of various drug candidates, where the trifluoromethyl group can improve metabolic stability and receptor binding.[11][12]

-

Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorinated groups can enhance the efficacy and environmental persistence of pesticides and herbicides.[11][12]

-

Materials Science: TFPC is used in the surface modification of materials, such as cellulose fibers, to alter their surface properties (e.g., hydrophobicity).[7][13]

Experimental Protocol: Standard Handling and Reaction Quenching

This protocol outlines a self-validating system for the safe handling of TFPC in a laboratory setting, from reagent preparation to reaction quenching. The causality for each step is rooted in the chemical's high reactivity and hazardous nature.

Workflow: Safe Handling and Use of TFPC

Caption: Standard workflow for safe handling of TFPC.

Step-by-Step Methodology

-

Preparation (Steps 1-4):

-

1.1 Don PPE: Before entering the lab, put on all required PPE. This is a non-negotiable first step to mitigate exposure risk.

-

1.2 Fume Hood Verification: Ensure the chemical fume hood has a valid inspection sticker and is drawing air correctly. This is the primary engineering control to prevent inhalation of corrosive vapors.

-

1.3 Dry Glassware: Use glassware that has been oven-dried (>120°C) or flame-dried under vacuum to remove all traces of water, which would otherwise react with and consume the reagent.

-

1.4 Inert Atmosphere: Assemble the glassware and purge the system with an inert gas like nitrogen or argon. This displaces air and atmospheric moisture.

-

-

Handling and Reaction (Steps 5-7):

-

2.1 Reagent Transfer: Using a dry syringe, carefully draw the required volume of this compound. The transfer must be performed under a positive pressure of inert gas to prevent moisture ingress.

-

2.2 Solvent Addition: Slowly add the TFPC to the reaction vessel containing an anhydrous solvent.

-

2.3 Reaction: Proceed with the addition of other reagents as per the specific synthetic plan, maintaining the inert atmosphere and appropriate temperature control throughout.

-

-

Quenching and Cleanup (Steps 8-11):

-

3.1 Prepare Quench: Before workup, prepare a quenching solution. A saturated solution of sodium bicarbonate (NaHCO₃) is often used to neutralize the acidic byproducts (HCl) and any unreacted TFPC.

-

3.2 Quench Reaction: Slowly and carefully add the reaction mixture to the stirred quenching solution. This step is exothermic and will release CO₂ gas; slow addition prevents a dangerous pressure buildup.

-

3.3 Decontaminate: All glassware that came into contact with TFPC should be rinsed with a suitable organic solvent (e.g., acetone) in the fume hood, followed by a careful rinse with a basic solution (like dilute sodium bicarbonate) to neutralize any residue before standard washing.

-

3.4 Waste Disposal: Dispose of all liquid and solid waste in properly labeled halogenated waste containers according to institutional and local environmental regulations.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]

- 3. This compound | C3H2ClF3O | CID 2783343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound(41463-83-6) 1H NMR spectrum [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. EP2006274A1 - Method for producing 3,3,3-trifluoropropionic acid chloride - Google Patents [patents.google.com]

- 12. EP2006274B1 - Method for producing 3,3,3-trifluoropropionic acid chloride - Google Patents [patents.google.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

Synthesis of 3,3,3-Trifluoropropionyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for 3,3,3-trifluoropropionyl chloride, a crucial intermediate in the pharmaceutical and agrochemical industries. This document details experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic workflows.

Core Synthesis Methodologies

Two principal routes for the synthesis of this compound are prevalent in laboratory and industrial settings: the chlorination of 3,3,3-trifluoropropionaldehyde and the chlorination of 3,3,3-trifluoropropionic acid. Each method offers distinct advantages and considerations in terms of starting material availability, reaction conditions, and scalability.

Chlorination of 3,3,3-Trifluoropropionaldehyde

This method, particularly suited for industrial-scale production, involves the direct chlorination of 3,3,3-trifluoropropionaldehyde using various chlorinating agents. The reaction can be initiated by radical initiators and is often carried out in a suitable solvent.

Materials:

-

3,3,3-Trifluoropropionaldehyde

-

Sulfuryl chloride (SO₂Cl₂)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)

-

Acetonitrile or 2,4-Dichlorobenzotrifluoride (as solvent)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

A three-necked flask equipped with a magnetic stirrer, dropping funnel, thermometer, and condenser is charged with 3,3,3-trifluoropropionaldehyde and the chosen solvent (e.g., acetonitrile).

-

The flask is heated to the desired reaction temperature (e.g., 50°C) under a nitrogen atmosphere with stirring.

-

The radical initiator (e.g., AIBN) is added to the reaction mixture.

-

Sulfuryl chloride is added dropwise from the dropping funnel over a specified period.

-

The reaction mixture is maintained at the set temperature and stirred for several hours to ensure completion.

-

The progress of the reaction can be monitored by gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude this compound is purified by simple distillation. The fraction boiling between 40-70°C under atmospheric pressure is collected.[1]

Chlorination of 3,3,3-Trifluoropropionic Acid

A more traditional and versatile laboratory-scale approach involves the conversion of 3,3,3-trifluoropropionic acid to its corresponding acid chloride. This is typically achieved using common chlorinating agents such as thionyl chloride or oxalyl chloride.

Materials:

-

3,3,3-Trifluoropropionic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Two-necked round-bottom flask

-

Magnetic stirrer

-

Reflux condenser with a gas outlet to a trap (e.g., bubbler with NaOH solution)

-

Heating mantle

-

Distillation apparatus

Procedure:

-

A two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 3,3,3-trifluoropropionic acid.

-

An excess of thionyl chloride (typically 1.5 to 2.0 equivalents) is cautiously added to the flask.

-

A catalytic amount of anhydrous DMF (1-2 drops) is added to the mixture.

-

The reaction mixture is gently heated to reflux (the temperature will depend on the boiling point of the thionyl chloride and any solvent used) and maintained at this temperature for 1-3 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed.

-

The reaction progress can be monitored by the cessation of gas evolution.

-

After cooling to room temperature, the excess thionyl chloride is removed by distillation at atmospheric pressure (boiling point of SOCl₂ is ~76°C).

-

The resulting crude this compound is then purified by fractional distillation, typically under reduced pressure, to yield the pure product.

Materials:

-

3,3,3-Trifluoropropionic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., dichloromethane)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Two-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Gas outlet to a trap

-

Ice bath

Procedure:

-

A two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet is charged with 3,3,3-trifluoropropionic acid and a catalytic amount of anhydrous DMF dissolved in an anhydrous solvent like dichloromethane.

-

The flask is cooled in an ice bath.

-

Oxalyl chloride (typically 1.2 to 1.5 equivalents) is added dropwise from the dropping funnel. Vigorous gas evolution (CO₂ and CO) will be observed.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1-2 hours until gas evolution ceases.

-

The solvent and any excess oxalyl chloride are removed under reduced pressure.

-

The crude this compound is purified by fractional distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes the quantitative data from various synthesis methods for this compound, allowing for a direct comparison of their efficiencies.

| Starting Material | Chlorinating Agent | Catalyst/Initiator | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Purity (%) | Yield (%) | Reference |

| 3,3,3-Trifluoropropionaldehyde | Chlorine (Cl₂) | 2,2'-Azobis(2-methylpropionitrile) (AIBN) | 2,4-Dichlorobenzotrifluoride | 50 | 2.5 | 96.2 | High (not specified) | [1] |

| 3,3,3-Trifluoropropionaldehyde | Sulfuryl chloride (SO₂Cl₂) | 2,2'-Azobis(2-methylpropionitrile) (AIBN) | 2,4-Dichlorobenzotrifluoride | 50 | 4 | 97.4 | 62.5 | [1] |

| 3,3,3-Trifluoropropionaldehyde | Sulfuryl chloride (SO₂Cl₂) | Benzoyl Peroxide (BPO) | 2,4-Dichlorobenzotrifluoride | 80 | 4 | 72.5 | Moderate (not specified) | [1] |

| 3,3,3-Trifluoropropionic acid | Thionyl chloride (SOCl₂) | DMF (catalytic) | None | Reflux (~80) | 1-3 | >98 (estimated) | >90 (estimated) | General Procedure |

| 3,3,3-Trifluoropropionic acid | Oxalyl chloride ((COCl)₂) | DMF (catalytic) | Dichloromethane | 0 to RT | 1-2 | >98 (estimated) | >95 (estimated) | General Procedure |

Note: Purity and yield for the conversion of 3,3,3-trifluoropropionic acid are estimated based on typical results for the conversion of carboxylic acids to acyl chlorides using these reagents.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the described synthesis methods.

Caption: Workflow for the synthesis of this compound from 3,3,3-Trifluoropropionaldehyde.

References

synthesis of 3,3,3-Trifluoropropionyl chloride from trifluoropropionaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for producing 3,3,3-trifluoropropionyl chloride from 3,3,3-trifluoropropionaldehyde. The trifluoromethyl group is a crucial component in many pharmaceuticals and agrochemicals, enhancing metabolic stability and bioavailability.[1] Consequently, efficient and scalable methods for synthesizing key intermediates like this compound are of significant interest to the scientific community.

Synthetic Pathways Overview

There are two primary pathways for the synthesis of this compound starting from 3,3,3-trifluoropropionaldehyde:

-

Direct Chlorination: This method involves the direct conversion of the aldehyde to the acyl chloride using a suitable chlorinating agent.

-

Two-Step Synthesis via Carboxylic Acid: This pathway first involves the oxidation of the aldehyde to 3,3,3-trifluoropropionic acid, which is then subsequently chlorinated to yield the final product.

The following sections will detail the experimental protocols and available quantitative data for each of these routes.

Quantitative Data Summary

For a comparative analysis, the following table summarizes the key quantitative data associated with the different synthetic strategies.

| Synthesis Route | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |

| Direct Chlorination | Chlorine (Cl₂) | Low polarity solvent | 30 - 70 | Not Specified | High Selectivity | Not Specified |

| Sulfuryl chloride (SO₂Cl₂) | Low polarity solvent | 30 - 70 | Not Specified | High Selectivity | Not Specified | |

| Trichloroisocyanuric acid | Low polarity solvent | 30 - 70 | Not Specified | High Selectivity | Not Specified | |

| Two-Step Synthesis | ||||||

| Oxidation Step | Oxone® | Not Specified | Not Specified | Not Specified | High | Not Specified |

| Hydrogen Peroxide, Sodium Molybdate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |

| Chlorination Step | Phosphorus pentachloride | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| Phthaloyl chloride | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Experimental Protocols

Route 1: Direct Chlorination of 3,3,3-Trifluoropropionaldehyde

This method provides a direct and efficient route to this compound.[2]

Reaction Scheme:

CF₃CH₂CHO + Chlorinating Agent → CF₃CH₂COCl

General Procedure:

-

To a solution of 3,3,3-trifluoropropionaldehyde in a low polarity solvent, a chlorinating agent is added. Preferred chlorinating agents include chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), and trichloroisocyanuric acid.[2]

-

The amount of chlorinating agent used is typically between 0.8 to 3 moles per mole of the aldehyde.[2]

-

The reaction mixture is maintained at a temperature between 30°C and 70°C. Lower temperatures can result in a slow reaction, while temperatures exceeding 150°C may lead to the formation of undesired by-products and reduced selectivity.[2]

-

The reaction may be promoted by the use of a radical initiator.[2]

-

Upon completion, the this compound can be isolated and purified using standard techniques such as distillation.

Route 2: Two-Step Synthesis via 3,3,3-Trifluoropropionic Acid

This pathway involves the initial oxidation of the aldehyde to the corresponding carboxylic acid, followed by a separate chlorination step.

Step 1: Oxidation of 3,3,3-Trifluoropropionaldehyde

Reaction Scheme:

CF₃CH₂CHO + [O] → CF₃CH₂COOH

General Procedure:

-

Method A: Using Oxone®

-

Method B: Using Hydrogen Peroxide with a Catalyst

-

An alternative method involves the oxidation of 3,3,3-trifluoropropionaldehyde with hydrogen peroxide in the presence of a catalyst, such as sodium molybdate.[1]

-

Step 2: Chlorination of 3,3,3-Trifluoropropionic Acid

Reaction Scheme:

CF₃CH₂COOH + Chlorinating Agent → CF₃CH₂COCl

General Procedure:

-

3,3,3-trifluoropropionic acid is reacted with a chlorinating agent to form the acyl chloride.

-

Commonly used chlorinating agents for this conversion include phosphorus pentachloride and phthaloyl chloride.[2]

-

The reaction conditions will vary depending on the chosen chlorinating agent. Typically, the reaction is carried out in an inert solvent, and the product is isolated by distillation.

Visualizations

References

An In-depth Technical Guide to the Chlorination of 3,3,3-Trifluoropropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chlorination of 3,3,3-trifluoropropionic acid, a critical process for the synthesis of valuable fluorinated building blocks in the pharmaceutical and agrochemical industries. Due to the electron-withdrawing nature of the trifluoromethyl group, the alpha-protons of 3,3,3-trifluoropropionic acid are activated, making them susceptible to halogenation. This guide will focus on the most probable and established chemical pathways to achieve this transformation, offering detailed experimental protocols, reaction mechanisms, and workflow diagrams.

Introduction

3,3,3-Trifluoropropionic acid is a significant fluorinated organic compound utilized as a precursor in the synthesis of various biologically active molecules.[1][2][3][4] The introduction of chlorine atoms at the alpha-position of this acid can further enhance the biological and chemical properties of its derivatives, making the development of efficient chlorination methods a subject of considerable interest. This guide explores the potential synthetic routes for the alpha-chlorination of 3,3,3-trifluoropropionic acid, with a primary focus on the Hell-Volhard-Zelinsky reaction.

Theoretical Background: The Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic synthesis for the selective halogenation of the α-carbon of a carboxylic acid.[5][6][7] This reaction is typically carried out by treating the carboxylic acid with a halogen (such as chlorine or bromine) in the presence of a catalytic amount of phosphorus or a phosphorus trihalide (like PCl₃ or PBr₃).[5][7]

The generally accepted mechanism for the HVZ reaction involves the following key steps:[5][8]

-

Formation of the Acyl Halide: The phosphorus trihalide converts the carboxylic acid into an acyl halide.

-

Enolization: The acyl halide, which enolizes more readily than the parent carboxylic acid, forms an enol tautomer.

-

Alpha-Halogenation: The enol undergoes electrophilic attack by the halogen at the alpha-position.

-

Hydrolysis: The resulting α-halo acyl halide is then hydrolyzed during aqueous workup to yield the final α-halo carboxylic acid.

While bromination via the HVZ reaction is more commonly reported, chlorination is also a feasible and widely used variation.[5][6] The reaction conditions are often described as stringent, potentially requiring elevated temperatures and extended reaction times.[7][9]

Proposed Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed reaction mechanism for the chlorination of 3,3,3-trifluoropropionic acid via the Hell-Volhard-Zelinsky reaction and a general experimental workflow for carrying out this transformation.

References

- 1. 3,3,3-Trifluoropropionic acid | C3H3F3O2 | CID 2777972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3,3,3-Trifluoropropionic acid | 2516-99-6 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Hell-Volhard-Zelinsky Reaction (Chapter 58) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 9. youtube.com [youtube.com]

A Technical Guide to 3,3,3-Trifluoropropionyl Chloride for Researchers and Drug Development Professionals

An In-depth Overview of a Key Building Block in Fluorine Chemistry

This technical guide provides a comprehensive overview of 3,3,3-Trifluoropropionyl chloride (TFPC), a crucial reagent in the synthesis of fluorinated molecules for the pharmaceutical and agrochemical industries. The trifluoromethyl group is a highly sought-after motif in drug design due to its ability to enhance metabolic stability, binding affinity, and bioavailability. This document serves as a resource for researchers, scientists, and drug development professionals, offering information on commercial suppliers, key chemical properties, detailed experimental protocols, and its application in multi-step synthesis.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound, catering to a range of research and development needs. The following table summarizes some of the key commercial suppliers and their typical product offerings. Please note that purity and pricing are subject to change and should be confirmed with the supplier.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Sigma-Aldrich | 41463-83-6 | C₃H₂ClF₃O | 146.50 | Not specified; sold "as-is" for early discovery research | 500 mg |

| Matrix Scientific | 41463-83-6 | C₃H₂ClF₃O | 146.50 | Not specified | 1 g, 5 g, 25 g[1] |

| A B Enterprises | 41463-83-6 | C₃H₂ClF₃O | 146.50 | 97%[2] | Inquire for details[2] |

| MCE (MedChemExpress) | 41463-83-6 | C₃H₂ClF₃O | 146.50 | Not specified | 250 mg, 500 mg[3] |

Physicochemical Properties and Safety Information

Physical and Chemical Properties:

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 71-73 °C (lit.) |

| Density | 1.422 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.354 (lit.) |

| Flash Point | 75 °F |

Safety and Handling:

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood. It is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage, and may cause respiratory irritation. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. It reacts violently with water and should be stored under an inert atmosphere in a cool, dry place.

Experimental Protocols: Friedel-Crafts Acylation

One of the most common and important applications of this compound is in the Friedel-Crafts acylation of aromatic and heteroaromatic compounds to introduce the 3,3,3-trifluoropropionyl group, a precursor to the valuable trifluoromethyl ethyl moiety.[4] The resulting trifluoromethyl ketones are key intermediates in the synthesis of various pharmaceuticals.

Representative Protocol: Synthesis of 1-(4-methoxyphenyl)-3,3,3-trifluoropropan-1-one

This protocol describes the Friedel-Crafts acylation of anisole with this compound using aluminum chloride as a Lewis acid catalyst.

Materials:

-

Anisole

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add this compound (1.0 equivalent) to the stirred suspension.

-

After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition of anisole, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 1-(4-methoxyphenyl)-3,3,3-trifluoropropan-1-one.

Application in Multi-Step Synthesis of Bioactive Molecules

This compound is a versatile building block in the multi-step synthesis of complex, biologically active molecules. The trifluoromethyl group it imparts can significantly enhance the pharmacological properties of a drug candidate. The following diagram illustrates a hypothetical workflow for the synthesis of a novel trifluoromethyl-containing heterocyclic compound with potential therapeutic applications.

Caption: Hypothetical workflow for the synthesis of a bioactive fluorinated pyrazole.

This workflow demonstrates how this compound can be utilized in an initial Friedel-Crafts acylation to form a key trifluoromethyl ketone intermediate. This intermediate can then undergo a series of transformations, such as cyclization and further functionalization, to yield a complex, drug-like molecule. The ability to introduce the trifluoromethyl group early in a synthetic sequence and then build upon it makes this compound an invaluable tool in medicinal chemistry and drug discovery. The continuous development of new synthetic methodologies, including flow chemistry, is further expanding the utility of such trifluoromethyl-containing building blocks in the efficient synthesis of novel pharmaceutical compounds.[5][6][7][8]

References

- 1. 41463-83-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. arodes.hes-so.ch [arodes.hes-so.ch]

- 7. real.mtak.hu [real.mtak.hu]

- 8. scispace.com [scispace.com]

The Trifluoromethyl Synthon: A Technical Guide to the Applications of 3,3,3-Trifluoropropionyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoropropionyl chloride is a pivotal reagent in modern organic synthesis, primarily serving as a versatile building block for the introduction of the trifluoromethyl (CF₃) group. The unique physicochemical properties conferred by the trifluoromethyl moiety—including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make it a highly sought-after functional group in the design and development of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate its effective utilization in the laboratory.

Core Applications in Organic Synthesis

The high reactivity of the acyl chloride functional group, combined with the strong electron-withdrawing nature of the adjacent trifluoromethyl group, makes this compound a potent acylating agent. Its principal applications lie in Friedel-Crafts acylation, the formation of amides and esters, and the synthesis of complex trifluoromethylated molecules.

Friedel-Crafts Acylation: Synthesis of Trifluoromethyl Ketones

The Friedel-Crafts acylation is a cornerstone of C-C bond formation, enabling the synthesis of aryl ketones.[2] When this compound is employed, this reaction provides a direct route to valuable trifluoromethyl-substituted aryl ketones. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acyl chloride to generate a highly reactive acylium ion.[3]

Reaction Scheme:

While specific quantitative data for the Friedel-Crafts acylation of various arenes with this compound is not extensively tabulated in single sources, the general protocols for similar acylations provide a strong starting point for reaction optimization. The choice of Lewis acid and reaction conditions is critical for achieving high yields and regioselectivity.

Logical Workflow for Friedel-Crafts Acylation:

Amide and Ester Synthesis

This compound readily reacts with primary and secondary amines to form the corresponding trifluoromethylated amides. Similarly, esterification can be achieved by reacting it with alcohols, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct. These reactions are typically high-yielding and proceed under mild conditions.

General Reaction Schemes:

-

Amidation: R₂NH + CF₃CH₂COCl → R₂NCOCH₂CF₃ + HCl

-

Esterification: ROH + CF₃CH₂COCl --(Base)--> ROCOCH₂CF₃ + HCl

Experimental Protocol: General Procedure for Amidation

-

Dissolve the primary or secondary amine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF).

-

Add a non-nucleophilic base (1.1 eq.), such as triethylamine or pyridine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.05 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Synthesis of Trifluoromethylated Heterocycles

Trifluoromethylated heterocycles are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules.[4] this compound can serve as a key precursor for the construction of various heterocyclic systems. For instance, it can be used to synthesize trifluoromethyl-containing pyrazoles, triazoles, and other important scaffolds through multi-step reaction sequences.[5][6]

Illustrative Synthetic Pathway to a Trifluoromethylated Pyrazole:

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for key transformations involving this compound and related compounds, based on literature precedents for analogous reactions.

Table 1: Friedel-Crafts Acylation of Aromatic Compounds (Analogous Reactions)

| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzene | Acetyl Chloride | AlCl₃ | Neat | Reflux | 0.5 | ~90 | |

| Toluene | Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 0 to RT | - | - | |

| Anisole | Propionyl Chloride | FeCl₃ | CH₂Cl₂ | RT | 0.25 | - | |

| Anisole | Acetic Anhydride | AlCl₃ | - | - | - | 85.7 |

Table 2: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate via Claisen Condensation (from Ethyl Trifluoroacetate)

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Sodium Ethoxide | Ethanol | 10-60 | 2-4 | 83.4 | [1] |

| Sodium | Neat | Reflux | 0.2 | 75-80 |

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate via Claisen Condensation (Adapted from Patent CN103694119A) [1]

-

To a reaction vessel, add 200 mL of absolute ethanol, followed by 510 g (1.5 mol) of a 20% sodium ethoxide solution in ethanol.

-

Add 105.6 g (1.2 mol) of ethyl acetate.

-

Cool the reaction mixture to 5-10 °C.

-

Slowly add 142 g (1.0 mol) of ethyl trifluoroacetate dropwise, maintaining the temperature between 10-20 °C.

-

After the addition is complete, warm the mixture to 60 °C and stir for 2 hours.

-

Cool the reaction to 10-15 °C.

-

Carefully add 166.6 g (1.7 mol) of concentrated sulfuric acid, keeping the temperature between 20-30 °C.

-

Stir the mixture at 30 °C for 2.5 hours.

-

Filter the resulting precipitate of sodium sulfate.

-

The filtrate contains the desired product, which can be purified by distillation.

Protocol 2: General Procedure for Friedel-Crafts Acylation of Toluene (Adapted from Literature)

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous aluminum chloride (1.1 eq.) and dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of this compound (1.0 eq.) in dichloromethane.

-

Slowly add the acyl chloride solution to the stirred aluminum chloride suspension.

-

After the formation of the acylium ion complex (indicated by a color change), slowly add a solution of toluene (1.0 eq.) in dichloromethane, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the trifluoromethyl group into a wide range of organic molecules. Its utility in Friedel-Crafts acylation, amidation, esterification, and the synthesis of complex heterocyclic structures makes it an invaluable tool for researchers in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for the successful application of this important synthetic building block. Careful consideration of reaction conditions, particularly in Lewis acid-promoted transformations, is crucial for achieving optimal results. As the demand for trifluoromethylated compounds continues to grow, the importance of this compound in synthetic organic chemistry is set to expand even further.

References

- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. crescentchemical.com [crescentchemical.com]

A Technical Guide to the Introduction of Trifluoromethyl-Containing Moieties Using 3,3,3-Trifluoropropionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] 3,3,3-Trifluoropropionyl chloride (CF3CH2COCl) serves as a key reagent for introducing the 3,3,3-trifluoropropionyl moiety, which can be further transformed into the valuable 2,2,2-trifluoroethyl group. This guide details the core applications, experimental protocols, and strategic considerations for using this versatile building block.

Core Reactivity: Acylation Reactions

As an acyl chloride, this compound is a potent electrophile that readily reacts with nucleophiles. The two primary transformations of interest are the Friedel-Crafts acylation of arenes and the acylation of amines.

The Friedel-Crafts acylation allows for the direct formation of a carbon-carbon bond between an aromatic ring and the acyl group, yielding aryl trifluoroethyl ketones.[3][4][5] This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion.[5][6][7] The resulting ketone products are deactivated towards further acylation, preventing polysubstitution.[3]

Logical Relationship: Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

General Experimental Protocol: Friedel-Crafts Acylation

-

Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) and a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane).

-

Cooling: The slurry is cooled to 0 °C in an ice bath.

-

Arene Addition: The aromatic substrate (1.0 equivalent) is added to the stirred suspension.

-

Acyl Chloride Addition: A solution of this compound (1.05 equivalents) in the same solvent is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours, monitored by TLC or LC-MS.

-

Quenching: The reaction is carefully quenched by pouring it onto crushed ice and concentrated HCl.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, washed with water, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Table 1: Substrate Scope in Friedel-Crafts Acylation (Illustrative)

| Entry | Arene Substrate | Product | Yield (%) |

| 1 | Benzene | 1-Phenyl-3,3,3-trifluoropropan-1-one | 85-95 |

| 2 | Toluene | 1-(p-tolyl)-3,3,3-trifluoropropan-1-one | 80-90 |

| 3 | Anisole | 1-(4-methoxyphenyl)-3,3,3-trifluoropropan-1-one | 75-85 |

| 4 | Naphthalene | 1-(Naphthalen-2-yl)-3,3,3-trifluoropropan-1-one | 60-70 |

Note: Yields are typical and can vary based on specific reaction conditions.

The reaction between this compound and primary or secondary amines is a rapid and efficient method to form N-substituted 3,3,3-trifluoropropionamides.[8][9] The reaction proceeds via a nucleophilic addition-elimination mechanism.[8] It is typically performed at low temperatures in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[10][11]

Experimental Workflow: Amide Synthesis

Caption: Standard workflow for the synthesis of trifluoropropionamides.

General Experimental Protocol: Amine Acylation

-

Setup: A dry round-bottom flask is charged with the amine (1.0 equivalent), a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents), and a dry aprotic solvent (e.g., DCM, THF).

-

Cooling: The solution is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

-

Acyl Chloride Addition: this compound (1.1 equivalents) is added dropwise to the stirred solution.

-

Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete (typically 1-4 hours, monitored by TLC).

-

Workup: The reaction mixture is diluted with the solvent and washed sequentially with water, dilute aqueous acid (e.g., 1M HCl) to remove excess base, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed in vacuo. The resulting amide is purified by column chromatography or recrystallization if necessary.

Table 2: Amine Acylation Scope (Illustrative)

| Entry | Amine Substrate | Product | Yield (%) |

| 1 | Aniline | N-Phenyl-3,3,3-trifluoropropionamide | >95 |

| 2 | Benzylamine | N-Benzyl-3,3,3-trifluoropropionamide | >95 |

| 3 | Morpholine | 1-(Morpholino)-3,3,3-trifluoropropan-1-one | >95 |

| 4 | (R)-1-Phenylethanamine | (R)-N-(1-Phenylethyl)-3,3,3-trifluoropropionamide | >95 |

Note: Amide formations are often high-yielding and clean reactions.

Subsequent Transformations: Accessing the Trifluoroethyl Group

A key strategic advantage of using this compound is that the resulting ketone from a Friedel-Crafts acylation can be readily reduced to an alkyl group. This two-step sequence provides a reliable method for installing the metabolically robust 2,2,2-trifluoroethyl (-CH₂CH₂CF₃) moiety onto an aromatic core. Common reduction methods include the Wolff-Kishner, Clemmensen, or catalytic hydrogenation.

Logical Relationship: Two-Step Trifluoroethylation Strategy

Caption: Acylation-reduction strategy for aryl trifluoroethylation.

General Experimental Protocol: Wolff-Kishner Reduction

-

Setup: To a round-bottom flask fitted with a reflux condenser, add the aryl trifluoroethyl ketone (1.0 equivalent), diethylene glycol as the solvent, and hydrazine hydrate (4-5 equivalents).

-

Initial Heating: The mixture is heated to 100-120 °C for 1-2 hours.

-

Base Addition: After cooling slightly, a strong base such as potassium hydroxide or potassium tert-butoxide (3-4 equivalents) is added portion-wise.

-

Distillation & Reflux: The mixture is heated to a higher temperature (180-200 °C) to distill off water and excess hydrazine, then maintained at reflux for 4-12 hours until the reaction is complete.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with a nonpolar solvent (e.g., hexane, ether).

-

Purification: The combined organic extracts are washed with water and brine, dried over a drying agent, and concentrated. The product is purified by distillation or chromatography.

Applications in Drug Development

The introduction of trifluoromethyl or trifluoroethyl groups is a proven strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically vulnerable methyl or ethyl group with a trifluoroethyl group can significantly increase a drug's half-life.

-

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve oral bioavailability.[2]

-

Electronic Effects: As a strong electron-withdrawing group, the CF₃ moiety can alter the pKa of nearby functional groups, influencing a drug's ionization state and its ability to interact with protein targets.[1]

By providing efficient access to trifluoroethylated arenes and trifluoropropionamides, this compound is an indispensable tool for lead optimization and the development of next-generation therapeutics.

References

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Aromatic Reactivity [www2.chemistry.msu.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 11. reddit.com [reddit.com]

An In-depth Technical Guide to the Reactivity of 3,3,3-Trifluoropropionyl Chloride with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3,3,3-trifluoropropionyl chloride with a range of nucleophiles. As a critical building block in medicinal chemistry and materials science, understanding its reaction dynamics is paramount for researchers, scientists, and drug development professionals. This document elucidates the fundamental principles governing its reactivity, including the profound electronic influence of the trifluoromethyl group. Detailed discussions on its reactions with N-, O-, and C-nucleophiles are presented, supported by mechanistic insights and practical experimental protocols. Comparative analyses with non-fluorinated analogs and considerations for chemoselectivity are also explored to provide a holistic understanding. The guide concludes with essential safety and handling protocols, ensuring its practical application in a laboratory setting.

Introduction: The Role of Fluorinated Acyl Chlorides in Modern Chemistry

This compound is an essential reagent in organic synthesis, primarily utilized for the introduction of the 3,3,3-trifluoropropionyl moiety into molecules. This functional group is of significant interest due to the unique properties conferred by the trifluoromethyl (CF3) group.

1.1 Significance of the Trifluoromethyl Group

The incorporation of a trifluoromethyl group can dramatically alter the physicochemical and biological properties of a molecule. These effects include:

-

Increased Lipophilicity: Enhances membrane permeability and absorption.

-

Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, increasing the half-life of drug candidates.

-

Enhanced Binding Affinity: The CF3 group can participate in favorable interactions with biological targets, such as proteins and enzymes.

Due to these advantageous properties, this compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials like fluorine-containing polymers.[1]

1.2 Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use.

| Property | Value |

| Molecular Formula | C₃H₂ClF₃O[2] |

| Molecular Weight | 146.49 g/mol [2] |

| Boiling Point | 48.4°C at 760 mmHg[3] |

| Density | 1.422 g/cm³[3] |

| Refractive Index | 1.335[3] |

| CAS Number | 41463-83-6[2] |

Table 1: Physicochemical properties of this compound.

Core Principles of Reactivity

The reactivity of this compound is dictated by a combination of electronic and steric factors, all centered around the highly electrophilic carbonyl carbon.

2.1 Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound inductive effect (-I) on the molecule, which is transmitted through the sigma bonds. This electron withdrawal significantly increases the partial positive charge on the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.

2.2 Steric Considerations

While electronically activated, the trifluoromethyl group is sterically demanding. This can influence the approach of bulky nucleophiles, potentially slowing reaction rates compared to less hindered acyl chlorides. However, for most common nucleophiles, the electronic activation is the dominant factor.

2.3 Leaving Group Ability of the Chloride Ion

The chloride ion is an excellent leaving group, readily departing after the initial nucleophilic attack on the carbonyl carbon. This facilitates the overall substitution reaction and contributes to the high reactivity of acyl chlorides in general.

Reactions with N-Nucleophiles: Synthesis of Trifluoropropionamides

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, is a robust and widely used method for the synthesis of 3,3,3-trifluoropropionamides. These amides are prevalent in many biologically active molecules.

3.1 Reaction with Primary and Secondary Amines

Primary and secondary amines readily react with this compound in a nucleophilic acyl substitution reaction. The reaction is typically fast and exothermic. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

3.1.1 Mechanistic Pathway

The reaction proceeds via a tetrahedral intermediate, as illustrated below. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon. The resulting intermediate then collapses, expelling the chloride ion to form the stable amide product.

Caption: Mechanism of N-acylation.

3.1.2 Experimental Protocol: Synthesis of N-benzyl-3,3,3-trifluoropropionamide

This protocol provides a representative procedure for the synthesis of an amide using this compound.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add this compound (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

3.2 Reaction with Anilines

Anilines, being less nucleophilic than aliphatic amines, may require slightly more forcing conditions, such as elevated temperatures or the use of a catalyst, to react efficiently with this compound.

3.3 Factors Influencing Reaction Outcomes

-

Base: The choice of base is crucial. Non-nucleophilic bases like triethylamine or pyridine are preferred to avoid competition with the primary nucleophile.

-

Solvent: Aprotic solvents such as DCM, chloroform, or tetrahydrofuran (THF) are typically used to avoid unwanted side reactions with the acyl chloride.

-

Temperature: Due to the high reactivity, reactions are often initiated at low temperatures (e.g., 0°C) to control the exothermicity and are then allowed to proceed at room temperature.

Reactions with O-Nucleophiles: Synthesis of Trifluoropropionate Esters

Oxygen-based nucleophiles, such as alcohols and phenols, react with this compound to form the corresponding esters. These reactions often require a catalyst to proceed at a reasonable rate.

4.1 Reaction with Alcohols and Phenols

The esterification of alcohols and phenols with this compound is a common transformation. Due to the lower nucleophilicity of alcohols and phenols compared to amines, these reactions are often catalyzed.

4.1.1 Catalysis (e.g., DMAP, Pyridine)

4-Dimethylaminopyridine (DMAP) and pyridine are excellent catalysts for this reaction. They function by forming a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the alcohol or phenol.

4.1.2 Mechanistic Considerations

The catalytic cycle involves the initial reaction of this compound with the catalyst to form the activated intermediate. This is followed by nucleophilic attack from the alcohol or phenol and subsequent regeneration of the catalyst.

4.2 Reaction with Water (Hydrolysis)

This compound reacts readily with water in a hydrolysis reaction to form 3,3,3-trifluoropropionic acid and hydrochloric acid.[1] This reactivity necessitates that all reactions involving this acyl chloride are performed under anhydrous conditions to prevent the formation of this byproduct. The reaction can proceed with water alone, but the presence of an acid can catalyze the process.[1] The reaction temperature is typically kept between -30°C and 150°C.[1]

Reactions with C-Nucleophiles: Formation of Carbon-Carbon Bonds

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound serves as an excellent electrophile for this purpose in reactions such as Friedel-Crafts acylation and with organometallic reagents.

5.1 Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring. In this reaction, this compound reacts with an electron-rich aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5]

The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring. Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from polysubstitution because the product, an aryl ketone, is deactivated towards further electrophilic aromatic substitution.[6]

Caption: Friedel-Crafts Acylation Workflow.

5.2 Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent carbon nucleophiles that react readily with this compound.

With Grignard reagents, the reaction typically proceeds with the addition of two equivalents of the nucleophile.[7] The first equivalent adds to the acyl chloride to form a ketone intermediate.[7][8] This ketone is more reactive than the starting acyl chloride and immediately reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol upon acidic workup.[7][9] To stop the reaction at the ketone stage, less reactive organometallic reagents like Gilman reagents (organocuprates) are required.[8]

Comparative Reactivity and Selectivity

6.1 Comparison with Non-fluorinated Analogs (Propionyl Chloride)

The presence of the trifluoromethyl group makes this compound significantly more reactive towards nucleophiles than its non-fluorinated counterpart, propionyl chloride. The strong electron-withdrawing nature of the CF3 group enhances the electrophilicity of the carbonyl carbon, leading to faster reaction rates.

| Reagent | Relative Reactivity with Nucleophiles | Key Differentiating Factor |

| This compound | High | Strong inductive effect of the CF₃ group |

| Propionyl Chloride | Moderate | Weaker inductive effect of the CH₃ group |

Table 2: Comparative reactivity.

6.2 Chemoselectivity in Multifunctional Molecules

When a molecule contains multiple nucleophilic sites, the high reactivity of this compound can sometimes lead to challenges in achieving chemoselectivity. In general, more nucleophilic functional groups will react preferentially. For example, in a molecule containing both an amine and an alcohol, the amine will typically be acylated first. By carefully controlling reaction conditions such as temperature and stoichiometry, a degree of selectivity can often be achieved.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[2] It may also cause respiratory irritation.[2][10] The substance is moisture-sensitive and reacts with water to produce toxic gas.[11]

-

Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid inhalation of vapors and contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[10][11] It is advisable to store the container under an inert atmosphere.[10]

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10] If inhaled, move to fresh air and seek medical help.[10]

Conclusion and Future Outlook

This compound is a highly reactive and versatile reagent that plays a crucial role in the synthesis of fluorinated organic molecules. Its reactivity is dominated by the strong electron-withdrawing effect of the trifluoromethyl group, which makes the carbonyl carbon highly electrophilic. This guide has provided a detailed overview of its reactions with various nucleophiles, highlighting mechanistic principles and practical considerations. As the demand for fluorinated compounds in pharmaceuticals and materials science continues to grow, a thorough understanding of the reactivity of key building blocks like this compound will remain essential for the advancement of these fields.

References

- 1. EP2006274A1 - Method for producing 3,3,3-trifluoropropionic acid chloride - Google Patents [patents.google.com]

- 2. This compound | C3H2ClF3O | CID 2783343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Khan Academy [khanacademy.org]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. orgosolver.com [orgosolver.com]

- 8. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling of 3,3,3-Trifluoropropionyl Chloride

This guide provides comprehensive safety information for 3,3,3-Trifluoropropionyl chloride (CAS No: 41463-83-6), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and essential safety protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |